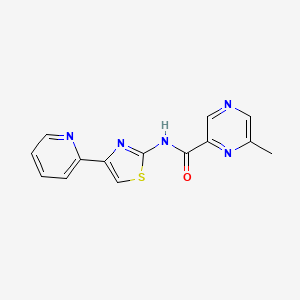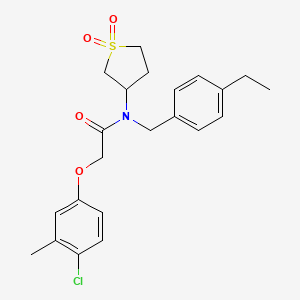![molecular formula C16H22ClN3O3 B2382657 2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1181494-76-7](/img/structure/B2382657.png)
2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide (CDMA) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been synthesized using a variety of methods and has been shown to have unique biochemical and physiological effects.
作用機序
2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has been shown to inhibit voltage-gated sodium channels, which are responsible for the generation and propagation of action potentials in neurons. This inhibition results in the suppression of neuronal activity, which has potential applications in the treatment of epilepsy and other neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have unique biochemical and physiological effects. In addition to its effects on voltage-gated sodium channels, this compound has also been shown to modulate the activity of other ion channels, including calcium channels and potassium channels. These effects have potential applications in the treatment of a variety of neurological disorders.
実験室実験の利点と制限
2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has several advantages and limitations for lab experiments. One advantage is its unique mechanism of action, which makes it a promising candidate for the treatment of neurological disorders. However, this compound is a relatively new compound, and more research is needed to fully understand its potential applications. Additionally, this compound has not been extensively studied in vivo, which limits its potential use in animal models.
将来の方向性
There are several future directions for research on 2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide. One direction is to further investigate its potential applications in the treatment of neurological disorders, particularly epilepsy. Another direction is to study its effects on other ion channels and neurotransmitter systems. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of this compound, particularly in vivo.
合成法
2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloro-2,5-dimethoxyaniline with N-(1-cyano-1,2-dimethylpropyl)acetamide. This reaction is typically carried out in the presence of a catalyst such as palladium on carbon. Other methods of synthesis include the reaction of 4-chloro-2,5-dimethoxyaniline with 1-cyano-1,2-dimethylpropylamine followed by the addition of acetic anhydride.
科学的研究の応用
2-[(4-chloro-2,5-dimethoxyphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a unique mechanism of action that involves the inhibition of voltage-gated sodium channels. This inhibition results in the suppression of neuronal activity, which has potential applications in the treatment of epilepsy and other neurological disorders.
特性
IUPAC Name |
2-(4-chloro-2,5-dimethoxyanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-10(2)16(3,9-18)20-15(21)8-19-12-7-13(22-4)11(17)6-14(12)23-5/h6-7,10,19H,8H2,1-5H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJISDJZROYMAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC(=C(C=C1OC)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



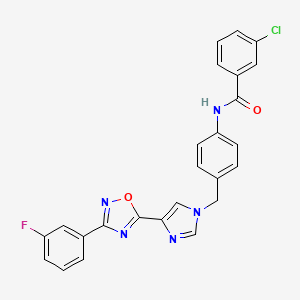
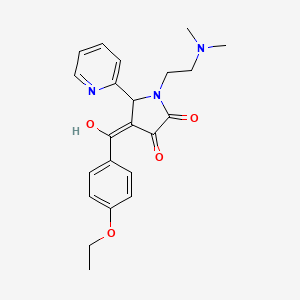
![1-(4-Chlorophenyl)-2-(3-(dimethylamino)propyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2382580.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2382582.png)
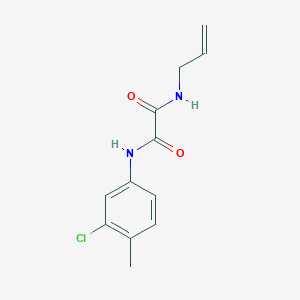

![3-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382588.png)
![4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2382589.png)
![6-(2-Chloro-propionyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2382590.png)
![Ethyl 2-bromothieno[3,2-b]furan-5-carboxylate](/img/structure/B2382592.png)
